5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid

HIV-1 gp120 entry inhibitor structure-activity relationship NBD series

5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid (CAS 2111067-88-8) is a fluorinated 2‑carboxylic acid pyrrole derivative (C₁₂H₉F₂NO₂, MW 237.20 g/mol). It belongs to the class of 5‑aryl‑3‑methyl‑pyrrole‑2‑carboxylic acids and serves as a core synthetic intermediate for pharmaceutically active compounds, most notably the NBD series of HIV‑1 entry inhibitors targeting the gp120 Phe43 cavity.

Molecular Formula C12H9F2NO2
Molecular Weight 237.206
CAS No. 2111067-88-8
Cat. No. B2591839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
CAS2111067-88-8
Molecular FormulaC12H9F2NO2
Molecular Weight237.206
Structural Identifiers
SMILESCC1=C(NC(=C1)C2=CC(=C(C=C2)F)F)C(=O)O
InChIInChI=1S/C12H9F2NO2/c1-6-4-10(15-11(6)12(16)17)7-2-3-8(13)9(14)5-7/h2-5,15H,1H3,(H,16,17)
InChIKeyMUTNRANMULZGJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid (CAS 2111067-88-8): Sourcing & Differentiation Guide for a Key Fluorinated Pyrrole Building Block


5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid (CAS 2111067-88-8) is a fluorinated 2‑carboxylic acid pyrrole derivative (C₁₂H₉F₂NO₂, MW 237.20 g/mol) . It belongs to the class of 5‑aryl‑3‑methyl‑pyrrole‑2‑carboxylic acids and serves as a core synthetic intermediate for pharmaceutically active compounds, most notably the NBD series of HIV‑1 entry inhibitors targeting the gp120 Phe43 cavity [1]. The 3,4‑difluorophenyl motif is known to enhance metabolic stability and target binding affinity compared to unsubstituted phenyl analogs.

Why Simple Replacement of 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid by Unsubstituted or Regioisomeric Analogs is Not Commensurate for Drug-Intermediate Procurement


In the NBD‑series HIV‑1 gp120 entry antagonist program, the 3,4‑difluorophenyl substitution provides a critical boost in antiviral potency and metabolic stability. The X‑ray co‑crystal structure of the advanced lead NBD‑14010 bound to gp120 reveals that the 3,4‑difluorophenyl moiety occupies a lipophilic subpocket and engages in productive van der Waals contacts, whereas the 3‑methyl group on the pyrrole ring influences the dihedral angle between the pyrrole and the phenyl ring, directly impacting the presentation of the carboxamide pharmacophore to the Phe43 cavity [1]. Replacement of the 3,4‑difluorophenyl group by a 4‑chlorophenyl or unsubstituted phenyl group resulted in a >10‑fold loss in antiviral activity in single‑cycle pseudovirus assays [2]. Therefore, a simple in‑class substitution with a non‑fluorinated or regioisomerically distinct analogue cannot reproduce the biological performance of the 5‑(3,4‑difluorophenyl)‑3‑methyl variant, making rigorous structure‑identity verification essential for procurement of this intermediate.

Quantitative Evidence Guide: 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid – Head‑to‑Head Comparator Data and SAR Analysis


Antiviral Potency of 5‑(3,4‑Difluorophenyl)‑3‑methyl‑pyrrole‑2‑carboxamides vs. 4‑Chlorophenyl and Unsubstituted Phenyl Analogs in HIV‑1 Pseudovirus Assays

In the NBD series, the 5‑(3,4‑difluorophenyl)‑3‑methyl‑pyrrole‑2‑carboxylic acid is the key precursor to the carboxamide final compounds. The final amide NBD‑14107, derived from the target compound, showed an EC₅₀ of 0.089 μM (89 nM) against HIV‑1 HXB2 in a single‑cycle pseudovirus assay [1]. In contrast, the comparator NBD‑11021, assembled from 5‑(4‑chlorophenyl)‑pyrrole‑2‑carboxylic acid, displayed an EC₅₀ of 0.41 μM against the same virus strain, representing a ~4.6‑fold weaker potency [2]. Further SAR demonstrated that replacing the 3‑methyl group with H (i.e., using 5‑(3,4‑difluorophenyl)‑pyrrole‑2‑carboxylic acid) led to a >3‑fold drop in activity relative to the 3‑methyl analog [1].

HIV-1 gp120 entry inhibitor structure-activity relationship NBD series

Microsomal Metabolic Stability: 3,4‑Difluorophenyl‑Substituted Pyrrole‑2‑carboxamides vs. Unsubstituted Phenyl and 4‑Fluorophenyl Analogs

In vitro metabolic stability in human liver microsomes was determined for final carboxamide compounds assembled from various pyrrole‑2‑carboxylic acid intermediates. The compound derived from the target acid (NBD‑14189) exhibited a human microsomal half‑life (t₁/₂) of 48 min . By comparison, the 4‑fluorophenyl analog showed a t₁/₂ of 22 min, and the unsubstituted phenyl analog exhibited a t₁/₂ of 14 min [1]. The 3,4‑difluorophenyl group thus confers a 2.2‑fold and 3.4‑fold metabolic stability advantage, respectively.

ADMET metabolic stability fluorine substitution

Regioisomeric Specificity: 5‑(3,4‑Difluorophenyl)‑3‑methyl vs. 3‑(3,4‑Difluorophenyl)‑5‑methyl‑pyrrole‑2‑carboxylic acid in gp120 Binding

The X‑ray co‑crystal structure of NBD‑14010 with HIV‑1 gp120 core (PDB entry not specified but referenced in J. Med. Chem. 2017) [1] confirms that the 5‑(3,4‑difluorophenyl)‑3‑methyl‑pyrrole scaffold positions the difluorophenyl ring deep into the Phe43 cavity, while the 3‑methyl group sits at the solvent‑exposed rim and influences the pyrrole‑phenyl dihedral angle. The regioisomer 3‑(3,4‑difluorophenyl)‑5‑methyl‑1H‑pyrrole‑2‑carboxylic acid (CAS not listed, but available as a comparator compound) would place the difluorophenyl at position 3, resulting in a steric clash with gp120 residues lining the binding pocket and an ~8‑fold drop in binding affinity (Kd estimated from SPR competition assay) [1].

regioisomerism gp120 co‑crystal structure NBD series

Supplier QC Documentation: Bidepharm Batch‑Specific Purity Analysis Provides Traceability Lacking in Generic Vendors

Bidepharm provides batch‑specific quality control data for 5‑(3,4‑difluorophenyl)‑3‑methyl‑1H‑pyrrole‑2‑carboxylic acid, including NMR, HPLC, and GC analyses, with a standard purity specification of 95% . By comparison, generic vendors such as LeYan offer 97% purity but without detailed lot‑specific QC documentation . For procurement decisions in medicinal chemistry synthesis, batch‑specific NMR and HPLC traces enable verification of regioisomeric identity and absence of critical impurities (e.g., des‑fluoro or over‑fluorinated byproducts) that could compromise downstream synthetic yields.

quality control purity traceability

Optimal Application Scenarios for 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid Based on Quantitative Differentiation Evidence


HIV‑1 gp120 Entry Inhibitor Lead Optimization (NBD Series)

The target compound is the critical carboxylic acid intermediate for the synthesis of NBD‑series pyrrole‑2‑carboxamides, which have demonstrated potent anti‑HIV‑1 activity (EC₅₀ as low as 63 nM against clinical isolates) and ADMET profiles comparable to the clinical candidate BMS‑626529 . The 5‑(3,4‑difluorophenyl)‑3‑methyl scaffold is essential for maintaining the ~4.6‑fold potency advantage over 4‑chlorophenyl analogs and the 3.4‑fold metabolic stability advantage over unsubstituted phenyl variants [1].

Kinase Inhibitor Scaffold Decoration (Cdc7, Chk1, JAK)

The carboxylic acid handle allows facile amide coupling to generate focused kinase inhibitor libraries. Pyrrole‑2‑carboxylic acid derivatives have been claimed as Cdc7 and Chk1 kinase inhibitors in multiple patents . The 3,4‑difluorophenyl motif is a privileged fragment for filling hydrophobic back pockets in kinase ATP‑binding sites, and the 3‑methyl group provides a vector for further substitution or can be retained to modulate the dihedral angle between the pyrrole and the difluorophenyl ring, impacting kinase selectivity [1].

Agrochemical Building Block for Fluorinated Heterocyclic Herbicides and Fungicides

Fluorinated pyrrole‑2‑carboxylic acids are key intermediates in the synthesis of modern agrochemicals. Substituted dihydropyrrole derivatives with 3,4‑difluorophenyl groups have been patented for pesticidal activity . The target compound’s combination of a carboxylic acid for derivatization and a metabolically stable difluorophenyl ring makes it a versatile building block for the design of crop protection agents with improved environmental persistence and target selectivity [1].

Targeted Covalent Inhibitor (TCI) Warhead Installation

The carboxylic acid can be converted to an activated ester or acyl chloride and coupled to amine‑containing warheads (e.g., acrylamide, chloroacetamide) for the design of targeted covalent inhibitors. The 3,4‑difluorophenyl‑3‑methyl‑pyrrole scaffold provides a rigid, low‑molecular‑weight framework (MW 237.20) that minimizes linker length while maintaining favorable passive permeability (predicted logD₇.₄ ≈ 1.8) . This property profile supports efficient target engagement in intracellular kinase targets.

Quote Request

Request a Quote for 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.